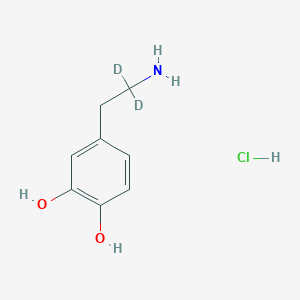
2-(3,4-Dihydroxyphenyl)ethyl-1,1-D2-amine hcl
Übersicht
Beschreibung
2-(3,4-Dihydroxyphenyl)ethyl-1,1-D2-amine hcl is a useful research compound. Its molecular formula is C8H12ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3,4-Dihydroxyphenyl)ethyl-1,1-D2-amine hydrochloride, also known as dopamine-d2, is a deuterated analog of dopamine. This compound is notable for its structural similarity to dopamine, a critical neurotransmitter involved in numerous physiological processes, including mood regulation, motor control, and reward pathways. The incorporation of deuterium enhances the compound's stability and provides unique advantages in metabolic studies.
- Molecular Formula : C8H12ClNO2
- Molar Mass : 189.64 g/mol
- Deuterium Labeling : The presence of deuterium allows for tracing metabolic pathways and studying drug interactions without altering the biological activity significantly.
Research indicates that 2-(3,4-Dihydroxyphenyl)ethyl-1,1-D2-amine HCl exhibits biological activities akin to those of dopamine. It interacts with various dopamine receptors (D1, D2, D3, D4, and D5), influencing neurotransmission and receptor signaling pathways. The isotopic labeling with deuterium aids in elucidating these mechanisms in vivo and in vitro.
Biological Activities
The compound has been investigated for several biological activities:
- Dopaminergic Activity : Similar to dopamine, it has been shown to stimulate dopamine receptors and influence dopaminergic signaling pathways.
- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties in models of neurodegenerative diseases by modulating receptor activity and reducing oxidative stress.
- Metabolic Pathway Tracing : The deuterated form allows researchers to track its metabolic fate in biological systems effectively.
Table 1: Comparative Biological Activity of Dopamine and Its Analog
| Compound Name | Key Characteristics | Biological Activity |
|---|---|---|
| Dopamine (3-Hydroxytyramine) | Natural neurotransmitter; no deuterium | Modulates mood, movement, reward |
| This compound | Deuterated form; stable for metabolic studies | Similar dopaminergic activity |
| 4-Hydroxyphenethylamine | Lacks one hydroxyl group; less polar | Reduced neurotransmitter activity |
Case Studies
- Dopaminergic Signaling Studies : In cell culture experiments using this compound, researchers monitored dopamine release and receptor activation. This study highlighted the compound's potential to mimic dopamine's effects on neuronal signaling.
- Neuroprotection in Animal Models : In a study involving mouse models of Parkinson's disease (PD), the administration of this compound demonstrated significant neuroprotective effects. It was shown to enhance behavioral outcomes and reduce neurodegeneration markers compared to control groups .
- Metabolic Tracing Experiments : Using liquid chromatography-mass spectrometry (LC-MS), researchers traced the metabolic pathways of this compound in gut microbiota. The results indicated specific interactions with microbial enzymes involved in catecholamine metabolism .
Eigenschaften
IUPAC Name |
4-(2-amino-2,2-dideuterioethyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-YLENYTFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















